![molecular formula C14H11N3O3S B5727881 N-(anilinocarbonothioyl)-2-nitrobenzamide](/img/structure/B5727881.png)
N-(anilinocarbonothioyl)-2-nitrobenzamide
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Overview
Description
N-(anilinocarbonothioyl)-2-nitrobenzamide, also known as ANITB, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. ANITB is a nitrobenzamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
N-(anilinocarbonothioyl)-2-nitrobenzamide has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. N-(anilinocarbonothioyl)-2-nitrobenzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Mechanism of Action
The mechanism of action of N-(anilinocarbonothioyl)-2-nitrobenzamide is not fully understood. However, it has been proposed that N-(anilinocarbonothioyl)-2-nitrobenzamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and are overexpressed in various diseases, including cancer and viral infections.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-nitrobenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and nitric oxide. N-(anilinocarbonothioyl)-2-nitrobenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, N-(anilinocarbonothioyl)-2-nitrobenzamide has been found to modulate the immune response, leading to enhanced immune function.
Advantages and Limitations for Lab Experiments
N-(anilinocarbonothioyl)-2-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its potential for non-specific binding, which can lead to false-positive results.
Future Directions
There are several future directions for research on N-(anilinocarbonothioyl)-2-nitrobenzamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the specific enzymes and pathways that N-(anilinocarbonothioyl)-2-nitrobenzamide targets. Additionally, research is needed to optimize the synthesis and formulation of N-(anilinocarbonothioyl)-2-nitrobenzamide for improved solubility and bioavailability.
Synthesis Methods
The synthesis of N-(anilinocarbonothioyl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with aniline in the presence of carbon disulfide. The resulting product is then purified through recrystallization to obtain pure N-(anilinocarbonothioyl)-2-nitrobenzamide. The chemical structure of N-(anilinocarbonothioyl)-2-nitrobenzamide is shown below:
properties
IUPAC Name |
2-nitro-N-(phenylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(11-8-4-5-9-12(11)17(19)20)16-14(21)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWWTNUOCVXWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(phenylcarbamothioyl)benzamide |
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